N-(3-chloro-4-methylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide N-(3-chloro-4-methylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 1286720-73-7
VCID: VC7597122
InChI: InChI=1S/C16H15ClN4O3S/c1-9-3-4-10(5-11(9)17)19-13(22)7-21-16(24)15-12(6-18-21)25-8-14(23)20(15)2/h3-6H,7-8H2,1-2H3,(H,19,22)
SMILES: CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C)Cl
Molecular Formula: C16H15ClN4O3S
Molecular Weight: 378.83

N-(3-chloro-4-methylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide

CAS No.: 1286720-73-7

Cat. No.: VC7597122

Molecular Formula: C16H15ClN4O3S

Molecular Weight: 378.83

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide - 1286720-73-7

Specification

CAS No. 1286720-73-7
Molecular Formula C16H15ClN4O3S
Molecular Weight 378.83
IUPAC Name N-(3-chloro-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide
Standard InChI InChI=1S/C16H15ClN4O3S/c1-9-3-4-10(5-11(9)17)19-13(22)7-21-16(24)15-12(6-18-21)25-8-14(23)20(15)2/h3-6H,7-8H2,1-2H3,(H,19,22)
Standard InChI Key IIGBGRAXHLPQJU-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C)Cl

Introduction

Synthesis

The synthesis of N-(3-chloro-4-methylphenyl)-2-{4-methyl-3,5-dioxo-pyridazino[4,5-b] thiazin-6-yl}acetamide involves multi-step reactions combining:

  • Pyridazine ring formation: This is typically achieved by cyclization reactions involving hydrazines and diketones.

  • Thiazine incorporation: The introduction of sulfur into the heterocyclic system is achieved through thiourea or related sulfur donors.

  • Amide bond formation: The acetamide group is introduced via condensation of acetic acid derivatives with an amine group.

General Reaction Scheme:

  • Preparation of the pyridazine-thiazine scaffold.

  • Coupling with 3-chloro-4-methylaniline under controlled conditions.

  • Purification through recrystallization or chromatography.

Analytical Characterization

The compound's structure can be confirmed using the following techniques:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Confirms proton (¹H) and carbon (¹³C) environments in the molecule.
Infrared Spectroscopy (IR)Identifies functional groups like amides (C=O stretching).
Mass Spectrometry (MS)Determines molecular weight and fragmentation pattern.
X-ray CrystallographyProvides detailed 3D structural information if crystalline.

Potential Applications:

  • Antimicrobial Activity:

    • Heterocyclic compounds containing pyridazine and thiazine cores are known for their antimicrobial properties.

    • The presence of amide and halogen groups enhances bioactivity by improving interactions with microbial enzymes.

  • Anticancer Potential:

    • The conjugated system may enable DNA intercalation or inhibition of enzymes critical for cancer cell survival.

    • Similar compounds have shown cytotoxicity against HeLa and HCT-116 cells in prior studies.

  • Anti-inflammatory Properties:

    • Molecular docking studies on related compounds suggest inhibition of enzymes like 5-lipoxygenase (5-LOX).

Limitations:

Further in vitro and in vivo studies are required to confirm its pharmacological efficacy and safety profile.

Comparative Analysis with Related Compounds

To understand its significance better, here is a comparison with structurally similar compounds:

CompoundCore StructureReported Activity
N-(3-cyano-tetrahydrobenzothiophenyl)-2-[thiadiazolyl]acetamide Benzothiophene-ThiadiazoleAnti-inflammatory (5-LOX inhibition)
2-[6-methyl-pyrimidinylthio]acetohydrazide derivatives Pyrimidine-HydrazideAntimicrobial
N-(4-bromophenyl-thiazolyl)-2-chloroacetamide derivatives Thiazole-AcetamideAntimicrobial and antiproliferative

Future Research Directions

  • Pharmacokinetics and Toxicology:

    • Studies on absorption, distribution, metabolism, excretion (ADME), and toxicity are crucial for drug development.

  • Molecular Docking Studies:

    • Computational modeling can predict binding affinity to biological targets like enzymes or receptors.

  • Derivatization:

    • Modifying substituents on the phenyl or pyridazine-thiazine core could enhance activity or reduce toxicity.

This compound represents a promising candidate for further exploration in medicinal chemistry due to its unique structure and potential bioactivity. Detailed experimental validation will be essential to unlock its full therapeutic potential.

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